molecular formula C26H36O5 B1670878 Domoprednate CAS No. 66877-67-6

Domoprednate

Cat. No.: B1670878
CAS No.: 66877-67-6
M. Wt: 428.6 g/mol
InChI Key: IYBYNRHXGXDDDS-VRRJBYJJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Domoprednate is synthesized through a series of chemical reactions involving the modification of steroidal structures. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Domoprednate undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form hydroxyl groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound, which can have different pharmacological properties .

Properties

CAS No.

66877-67-6

Molecular Formula

C26H36O5

Molecular Weight

428.6 g/mol

IUPAC Name

[(1R,4aS,4bS,10aR,10bS,11S,12aS)-1-acetyl-11-hydroxy-10a,12a-dimethyl-8-oxo-2,3,4,4a,4b,5,6,10b,11,12-decahydrochrysen-1-yl] butanoate

InChI

InChI=1S/C26H36O5/c1-5-7-22(30)31-26(16(2)27)12-6-8-20-19-10-9-17-14-18(28)11-13-24(17,3)23(19)21(29)15-25(20,26)4/h11,13-14,19-21,23,29H,5-10,12,15H2,1-4H3/t19-,20-,21-,23+,24-,25-,26-/m0/s1

InChI Key

IYBYNRHXGXDDDS-VRRJBYJJSA-N

SMILES

CCCC(=O)OC1(CCCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)C

Isomeric SMILES

CCCC(=O)O[C@@]1(CCC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)C

Canonical SMILES

CCCC(=O)OC1(CCCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)C

Appearance

Solid powder

Key on ui other cas no.

66877-67-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Domoprednate;  Domoprednatum;  Ddomoprednato; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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